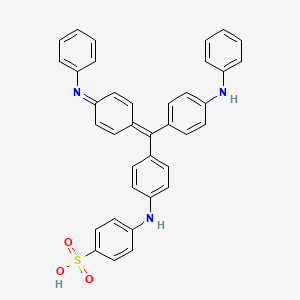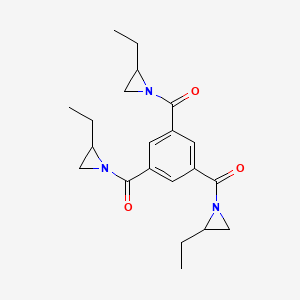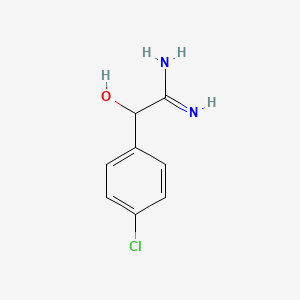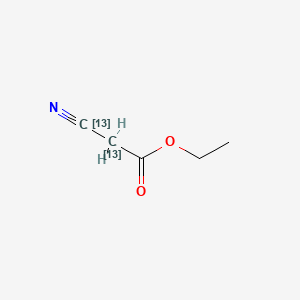
(1S,2S)-1,2-dimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-dimethylcyclopentane is an organic compound with the molecular formula C7H14 It is a stereoisomer of 1,2-dimethylcyclopentane, characterized by the specific spatial arrangement of its methyl groups on the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopentane typically involves the stereoselective hydrogenation of 1,2-dimethylcyclopentene. This process can be carried out using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen gas atmosphere and a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to maintain the stereochemical integrity of the product. Catalysts such as rhodium or ruthenium complexes are commonly used in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-dimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclopentanone or 1,2-dimethylcyclopentanol.
Reduction: Further hydrogenation products are rare due to the saturated nature of the compound.
Substitution: Halogenated derivatives such as 1,2-dimethyl-3-chlorocyclopentane.
Applications De Recherche Scientifique
(1S,2S)-1,2-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, although specific applications are still under research.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-dimethylcyclopentane in chemical reactions involves its interaction with various reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions. For example, in catalytic hydrogenation, the spatial arrangement of the methyl groups can influence the approach of the catalyst and the hydrogen atoms, leading to selective hydrogenation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-dimethylcyclopentane: The enantiomer of (1S,2S)-1,2-dimethylcyclopentane, with opposite spatial arrangement of the methyl groups.
1,2-dimethylcyclopentane: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
1,3-dimethylcyclopentane: A structural isomer with methyl groups on different carbon atoms of the cyclopentane ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer and other isomers. This makes it valuable in stereoselective synthesis and applications where chiral purity is essential.
Propriétés
Formule moléculaire |
C7H14 |
|---|---|
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
RIRARCHMRDHZAR-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H]1C |
SMILES canonique |
CC1CCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)



![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

